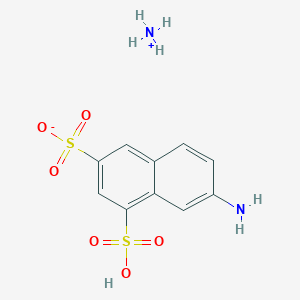
Ammonium hydrogen 7-aminonaphthalene-1,3-disulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium hydrogen 7-aminonaphthalene-1,3-disulphonate is a chemical compound with the molecular formula C10H12N2O6S2 and a molecular weight of 320.34 g/mol . It is known for its applications in various scientific fields due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of ammonium hydrogen 7-aminonaphthalene-1,3-disulphonate typically involves the reaction of 7-aminonaphthalene-1,3-disulphonic acid with ammonium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
Ammonium hydrogen 7-aminonaphthalene-1,3-disulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like water or ethanol, and catalysts to facilitate the reactions. The major products formed depend on the specific reaction and conditions used .
Wissenschaftliche Forschungsanwendungen
Ammonium hydrogen 7-aminonaphthalene-1,3-disulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in biological assays and experiments due to its interaction with biological molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of ammonium hydrogen 7-aminonaphthalene-1,3-disulphonate involves its interaction with specific molecular targets and pathways. It can bind to proteins, enzymes, or other biomolecules, altering their function and activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Ammonium hydrogen 7-aminonaphthalene-1,3-disulphonate can be compared with similar compounds such as:
Ammonium potassium 7-aminonaphthalene-1,3-disulphonate: This compound has similar chemical properties but differs in its cation composition.
Potassium hydrogen 7-aminonaphthalene-1,3-disulphonate: Another similar compound with potassium as the cation instead of ammonium.
The uniqueness of this compound lies in its specific chemical structure and properties, which make it suitable for certain applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
94166-68-4 |
|---|---|
Molekularformel |
C10H12N2O6S2 |
Molekulargewicht |
320.3 g/mol |
IUPAC-Name |
azanium;6-amino-4-sulfonaphthalene-2-sulfonate |
InChI |
InChI=1S/C10H9NO6S2.H3N/c11-7-2-1-6-3-8(18(12,13)14)5-10(9(6)4-7)19(15,16)17;/h1-5H,11H2,(H,12,13,14)(H,15,16,17);1H3 |
InChI-Schlüssel |
VLNLFXIUBGYWJL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)[O-])S(=O)(=O)O)N.[NH4+] |
Verwandte CAS-Nummern |
86-65-7 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















